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Compound of Interest

Compound Name: (R)-Selisistat

Cat. No.: B1680946 Get Quote

(R)-Selisistat (also known as EX-527) is a potent and highly selective inhibitor of Sirtuin 1

(SIRT1), a class III histone deacetylase (HDAC) that plays a crucial role in a variety of cellular

processes, including stress response, metabolism, and aging. This guide provides an objective

comparison of (R)-Selisistat's performance with other alternatives, supported by published

experimental data, detailed protocols, and visual diagrams of its signaling pathway and

experimental workflows.

Data Presentation: Quantitative Comparison of SIRT1
Inhibitors
The following table summarizes the inhibitory activity of (R)-Selisistat and other representative

HDAC inhibitors. (R)-Selisistat demonstrates high potency for SIRT1 and significant selectivity

over other sirtuin isoforms and classes of HDACs.
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Feature
(R)-
Selisistat
(EX-527)

JGB1741 Sirtinol
Nicotina
mide

Trichosta
tin A
(TSA)

Vorinosta
t (SAHA)

Target

Class

Sirtuin

(Class III

HDAC)

Sirtuin

(Class III

HDAC)

Sirtuin

(Class III

HDAC)

Sirtuin

(Class III

HDAC)

Class I/II

HDAC

Pan-HDAC

(Class I, II,

IV)

SIRT1 IC₅₀

38 nM -

123 nM[1]

[2]

~15 µM[1] 58 µM ~50 µM Inactive[3] Inactive[3]

SIRT2 IC₅₀
19.6 µM[1]

[4]

> 100

µM[1]
131 µM - - -

SIRT3 IC₅₀
48.7 µM[1]

[4]

> 100

µM[1]
- - - -

Selectivity

for SIRT1

vs. SIRT2

~200-500-

fold[1]

> 6.7-

fold[1]
~2.3-fold - - -

Mechanism

of Action

Uncompetit

ive with

respect to

NAD+[1]

Not fully

elucidated[

1]

-
Non-

competitive

Reversible,

potent

inhibitor

Reversible,

potent

inhibitor

IC₅₀ values can vary depending on assay conditions.

Experimental Protocols
Detailed methodologies for key experiments cited in the validation of (R)-Selisistat are

provided below.

In Vitro SIRT1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the deacetylase activity of

recombinant SIRT1.

Materials:
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Recombinant human SIRT1 enzyme

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine coupled to a

fluorophore)

NAD+

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer solution (e.g., containing a protease to cleave the deacetylated substrate and

release the fluorophore)

Test compound ((R)-Selisistat) and controls

96-well black microplates

Procedure:

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

Add varying concentrations of (R)-Selisistat or a vehicle control to the wells of the

microplate.

Initiate the enzymatic reaction by adding the recombinant SIRT1 enzyme to each well.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction and initiate fluorescence development by adding the developer solution.

Incubate at 37°C for a further period (e.g., 15-30 minutes).

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm

and emission at 460 nm).[4]

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the

no-inhibitor control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.[5]
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Cellular p53 Acetylation Assay (Western Blot)
This cell-based assay assesses the ability of (R)-Selisistat to inhibit intracellular SIRT1 activity,

leading to an increase in the acetylation of its downstream target, p53.

Materials:

Human cell line (e.g., HCT116, MCF-7)[5]

Cell culture medium and supplements

(R)-Selisistat

DNA damaging agent (e.g., etoposide or hydrogen peroxide) to induce p53 acetylation[4]

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total-p53, and a loading control

(e.g., anti-β-actin)

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Procedure:

Seed cells in culture plates and allow them to adhere overnight.

Treat the cells with varying concentrations of (R)-Selisistat or vehicle control for a

predetermined time.

Induce p53 acetylation by treating the cells with a DNA damaging agent for a short period.

Wash the cells with PBS and lyse them on ice.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and incubate with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the relative levels of acetylated p53 normalized

to total p53 and the loading control.

Cell Viability and Proliferation Assays
These assays are used to determine the effect of (R)-Selisistat on cell viability and

proliferation.

MTT Assay (Viability):

Seed cells in a 96-well plate and treat with (R)-Selisistat for 48-96 hours.[6]

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals.

Solubilize the formazan crystals with a solubilization buffer (e.g., SDS in HCl).

Measure the absorbance at a specific wavelength (e.g., 570 nm).[6]

CellTiter-Glo® Luminescent Cell Viability Assay:

Seed cells in an opaque-walled 96-well plate and treat with (R)-Selisistat for 48 hours.[7]

Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal

proportional to the amount of ATP present.

Measure the luminescence using a luminometer.[7]

BrdU Cell Proliferation Assay:

Seed cells in a 96-well plate and treat with (R)-Selisistat.
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Add BrdU (a thymidine analog) to the culture medium, which will be incorporated into the

DNA of proliferating cells.

After an incubation period, fix the cells and detect the incorporated BrdU using a specific

antibody conjugated to an enzyme (e.g., HRP).

Add a substrate that is converted by the enzyme into a colored product and measure the

absorbance.[6]

Mandatory Visualizations
Signaling Pathway of SIRT1 Inhibition by (R)-Selisistat
The following diagram illustrates the central role of SIRT1 in deacetylating various protein

substrates and how its inhibition by (R)-Selisistat can affect downstream cellular processes.

SIRT1 deacetylates and thereby regulates the activity of key transcription factors such as p53

and FOXO proteins, which are involved in cell cycle arrest, apoptosis, and stress resistance.[8]

[9] By inhibiting SIRT1, (R)-Selisistat increases the acetylation of these substrates, modulating

their activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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